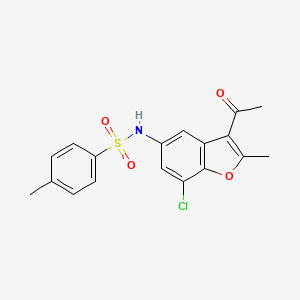
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H16ClNO4S and its molecular weight is 377.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H16ClNO4S
- IUPAC Name : this compound
- SMILES Notation : CC(c(c1cc(NS(=O)(=O)c2c(C)cc(C)c(C)c2)(=O)=O)c2)c(C)oc1c2Cl)=O
This structure is characterized by a benzofuran core with various substituents that may influence its biological activity.
Anticancer Activity
Research indicates that benzofuran derivatives, including the compound , exhibit significant anticancer properties. A study conducted on various benzofuran derivatives demonstrated that modifications to the structure, such as the presence of halogens and functional groups, can enhance antiproliferative activity against cancer cell lines. For instance, compounds with specific substitutions showed IC50 values comparable to established anticancer drugs like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. In a study evaluating a series of benzofuran-based compounds against bacterial strains such as E. coli and B. subtilis, certain derivatives exhibited promising antibacterial effects. The presence of chlorine and other substituents was noted to enhance antimicrobial efficacy, indicating that structural modifications can significantly impact biological activity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical pathways, such as kinases or proteases.
- Cytotoxicity : It may induce cytotoxic effects in cancer cells through mechanisms such as apoptosis or cell cycle arrest.
- Antimicrobial Action : The compound could disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microbial cells.
Case Study 1: Anticancer Evaluation
A study focused on the structure–activity relationship (SAR) of benzofuran derivatives revealed that modifications at the 7-position (such as chlorination) significantly enhanced anticancer activity. The presence of a hydrogen bond donor was crucial for promoting favorable interactions with target proteins, leading to increased cytotoxicity .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Compound 3 | 1.136 | Anticancer |
| N-(3-acetyl-7-chloro...) | TBD | TBD |
Case Study 2: Antimicrobial Screening
In another investigation, a series of benzofuran derivatives were screened for their antimicrobial properties against B. subtilis and E. coli. The most active compounds displayed MIC values comparable to penicillin, showcasing their potential as effective antibacterial agents .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound 10b | 1.25 ± 0.60 | B. subtilis |
| Standard Penicillin | 1 ± 1.50 | B. subtilis |
特性
IUPAC Name |
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-10-4-6-14(7-5-10)25(22,23)20-13-8-15-17(11(2)21)12(3)24-18(15)16(19)9-13/h4-9,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQFDVQMGDWUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=C3C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














